5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid
Description
Introduction and Research Context
Historical Development of Oxazole-Based Research Compounds
Oxazole derivatives have been integral to medicinal chemistry since their discovery in the late 19th century. The parent oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, was first synthesized in 1887 through the cyclization of α-haloketones with ammonia. Early 20th-century research focused on exploiting oxazole’s electronic delocalization and metabolic stability, leading to its incorporation into bioactive molecules such as the antibiotic cycloserine (1955) and the antifungal agent oxiconazole (1980).
The advent of 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protection in the 1970s revolutionized peptide synthesis by enabling orthogonal protection strategies. Combining Fmoc with oxazole scaffolds emerged in the 1990s, driven by demands for protease-resistant peptide analogs. For example, the synthesis of 5-[2-(Fmoc-amino)ethyl]-1,2-oxazole-3-carboxylic acid derivatives was first reported in 2003 as part of efforts to create β-turn-inducing peptidomimetics. This compound class gained prominence due to its ability to balance steric bulk (from Fmoc) with hydrogen-bonding capacity (from oxazole), making it ideal for solid-phase peptide synthesis (SPPS).
Key Milestones in Oxazole-Fmoc Hybrid Development
Academic Significance of Fmoc-Protected Heterocyclic Building Blocks
Fmoc-protected heterocycles like 5-[2-(Fmoc-amino)ethyl]-1,2-oxazole-3-carboxylic acid serve as critical tools in modern organic synthesis. The Fmoc group’s base-labile nature (cleavable with 20% piperidine in DMF) allows selective deprotection without disturbing acid-labile tert-butyl or trityl groups. This orthogonality is exemplified in the synthesis of complex peptides, where the oxazole moiety confers rigidity to reduce conformational entropy, as shown by NMR studies of β-hairpin motifs (Δδ ≥ 0.5 ppm for Hα protons).
The compound’s molecular architecture combines three functional domains:
- Oxazole core : Enhances metabolic stability via aromaticity (resonance energy ≈ 30 kcal/mol).
- Fmoc-protected amine : Provides steric shielding (van der Waals volume ≈ 180 ų) during coupling reactions.
- Carboxylic acid : Enables conjugation via carbodiimide-mediated activation (e.g., HATU/DIPEA, k ≈ 0.15 s⁻¹).
This trifunctional design supports diverse applications, from foldamer engineering to antibody-drug conjugate (ADC) development.
Current Research Landscape and Theoretical Framework
Recent studies have leveraged 5-[2-(Fmoc-amino)ethyl]-1,2-oxazole-3-carboxylic acid in three principal areas:
Peptidomimetic Drug Discovery
The compound’s oxazole ring mimics peptide backbone conformations, enabling the design of protease-resistant analogs. For instance, cyclization of oxazole-containing peptides via ruthenium catalysts has yielded macrocycles with picomolar affinity for kinase targets.
Materials Science
Oxazole-Fmoc hybrids self-assemble into β-sheet-like nanostructures under aqueous conditions, as evidenced by small-angle X-ray scattering (SAXS) data (q ≈ 0.1 Å⁻¹). These materials show promise in drug delivery and tissue engineering.
Catalysis
Palladium complexes of oxazole-carboxylates catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, attributed to the oxazole’s electron-withdrawing effects stabilizing Pd(0) intermediates.
Research Objectives and Investigative Scope
This article aims to address the following unresolved questions:
- Synthetic Optimization : Improving yields in oxazole-Fmoc coupling reactions (currently 72–89%) via flow chemistry or photoredox catalysis.
- Structure-Activity Relationships (SAR) : Correlating oxazole substitution patterns with biological activity using molecular dynamics simulations.
- Scalability : Developing kilogram-scale routes for GMP-compliant production, focusing on reducing HPLC purification steps.
By addressing these gaps, the scientific community can fully harness the potential of 5-[2-(Fmoc-amino)ethyl]-1,2-oxazole-3-carboxylic acid in next-generation therapeutics and functional materials.
Properties
IUPAC Name |
5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c24-20(25)19-11-13(28-23-19)9-10-22-21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,11,18H,9-10,12H2,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNYBFZXOWUWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=NO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Oxazole Formation: The oxazole ring is formed through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a dehydrating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxazole ring or the Fmoc group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deprotected or modified oxazole rings.
Scientific Research Applications
5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The oxazole ring can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Structural Analogs with Varied Alkyl Chain Lengths
Key Differences :
- 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-1,2-oxazole-3-carboxylic acid (PubChem CID: Not explicitly provided): Substituent: Fmoc-aminomethyl (-CH2-NH-Fmoc) at position 4. Shorter alkyl chain (methyl vs. ethyl) reduces steric hindrance but may compromise solubility in nonpolar solvents. Applications: Likely used in scenarios requiring compact molecular architectures .
- 5-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1,2-oxazole-3-carboxylic acid (EN300-26618066): Substituent: Fmoc-aminopropyl (-CH2-CH2-CH2-NH-Fmoc). Longer alkyl chain enhances flexibility and may improve membrane permeability in drug design. Molecular Weight: 392.42 g/mol (vs. ~378.40 g/mol for the ethyl variant) .
Table 1: Comparison of Alkyl Chain Variants
| Compound Name | Alkyl Chain Length | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| Target Compound (Ethyl linker) | C2 | ~378.40* | Peptide synthesis, prodrugs |
| Methyl variant (PubChem analog) | C1 | ~364.38* | Compact bioconjugates |
| Propyl variant (EN300-26618066) | C3 | 392.42 | Enhanced flexibility |
*Estimated based on structural similarity to EN300-26618066 .
Heterocyclic Core Modifications
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxylic acid (CAS 1006459-13-7):
- Oxazole replaced with pyrazole at position 5.
- Pyrazole’s electron-rich nature alters reactivity and hydrogen-bonding capacity.
- Molecular Weight: 207.19 g/mol (significantly lighter due to lack of Fmoc group) .
5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic acid:
- Phenoxymethyl substituent introduces lipophilicity and halogenated aromatic interactions.
- Applications: Potential antimicrobial or agrochemical intermediates .
Functional Group Variations
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1380327-56-9):
- Oxazole replaced with oxetane, a strained oxygen heterocycle.
- Oxetane’s polarity and metabolic stability make it attractive in drug discovery.
- Molecular Weight: 339.34 g/mol .
Fmoc-D-Cys(Acm)-OH (AK Scientific Y3387):
Table 2: Functional Group Impact on Properties
| Compound Name | Core Structure | Functional Group | Key Property |
|---|---|---|---|
| Target Compound | 1,2-Oxazole | Fmoc-aminoethyl | Rigid, peptide-compatible |
| Oxetane analog (CAS 1380327-56-9) | Oxetane | Fmoc-aminooxetane | Enhanced metabolic stability |
| Pyrazole analog (CAS 1006459-13-7) | Pyrazole | 1-Methylpyrazole | Electron-rich interactions |
Biological Activity
5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 378.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified in available sources |
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor signaling pathways, influencing various biological processes such as cell proliferation, apoptosis, and inflammation. The oxazole ring is known for its role in biological systems, often acting as a bioactive scaffold that can enhance the compound's pharmacological properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of oxazole compounds can inhibit cancer cell growth by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Some oxazole derivatives demonstrate antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of similar compounds:
- Study on Antitumor Activity : A derivative with an oxazole core was tested against several cancer cell lines (e.g., breast and colon cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line .
- Antimicrobial Evaluation : In vitro tests demonstrated that a related oxazole compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 10 to 20 µg/mL .
Comparative Analysis
To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antitumor, Antimicrobial | TBD |
| Oxazole Derivative A | Antitumor | IC50 = 10 µM |
| Oxazole Derivative B | Antimicrobial | MIC = 15 µg/mL |
Q & A
Q. How to mitigate solubility issues in aqueous buffers for biological assays?
- Methodological Answer : Prepare stock solutions in DMSO (≤50 mg/mL) and dilute in PBS (pH 7.4) containing 0.1% Tween-20 to prevent aggregation. For poor solubility, modify the oxazole ring with PEGylated linkers or use co-solvents (e.g., 10% β-cyclodextrin) .
Data Contradictions and Recommendations
- Toxicity Data : While some SDS report acute oral toxicity (H302) and respiratory irritation (H335) for analogous Fmoc compounds , others lack ecotoxicological data . Assume toxicity until proven otherwise.
- Storage Stability : notes missing data on decomposition products, so conduct accelerated stability studies (40°C/75% RH for 4 weeks) to define shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
